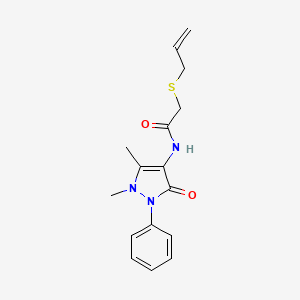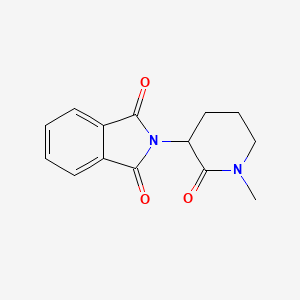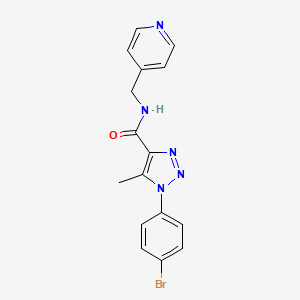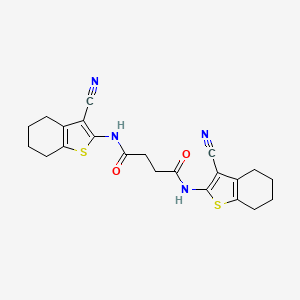![molecular formula C20H25BrN2O B12489946 2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-bromophenol](/img/structure/B12489946.png)
2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-bromophenol is a complex organic compound that features a piperidine ring, a benzyl group, and a bromophenol moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, suggests that this compound may exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-bromophenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine nitrogen.
Bromination: The bromophenol moiety can be introduced through an electrophilic aromatic substitution reaction, where a phenol derivative is brominated using a brominating agent like bromine or N-bromosuccinimide (NBS).
Final Coupling: The final step involves coupling the benzylated piperidine with the bromophenol derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), catalytic hydrogenation (H2/Pd-C)
Substitution: Sodium methoxide (NaOMe), sodium thiolate (NaSR), primary amines (RNH2)
Major Products
Oxidation: Quinone derivatives
Reduction: Dehalogenated phenol derivatives
Substitution: Substituted phenol derivatives with various functional groups
Aplicaciones Científicas De Investigación
2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-bromophenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes, particularly those involving piperidine derivatives.
Mecanismo De Acción
The mechanism of action of 2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-bromophenol is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl group may facilitate binding to these targets, while the bromophenol moiety may contribute to the compound’s overall biological activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of bromine.
2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of bromine.
2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-iodophenol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-bromophenol lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The bromine atom, in particular, may influence the compound’s pharmacokinetics and binding affinity to biological targets.
Propiedades
Fórmula molecular |
C20H25BrN2O |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
2-[[4-[benzyl(methyl)amino]piperidin-1-yl]methyl]-4-bromophenol |
InChI |
InChI=1S/C20H25BrN2O/c1-22(14-16-5-3-2-4-6-16)19-9-11-23(12-10-19)15-17-13-18(21)7-8-20(17)24/h2-8,13,19,24H,9-12,14-15H2,1H3 |
Clave InChI |
QZUYQXFBUVYYBM-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B12489869.png)

![Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489878.png)
![(2E)-3-({2-[(2E)-3-carboxyprop-2-enamido]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12489888.png)
![2-(morpholin-4-yl)-5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12489899.png)

![Ethyl 5-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489913.png)
![ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate](/img/structure/B12489915.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12489916.png)
![N-[1-Butyl-3-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-benzenesulfonamide](/img/structure/B12489921.png)
methanone](/img/structure/B12489923.png)



